Cas no 70548-07-1 (2,3-Diaminopropane-1-thiol dihydrobromide)

2,3-Diaminopropane-1-thiol dihydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-diaminopropane-1-thiol dihydrobromide
- 2,3-Diamino-1-propanethiol dihydrobromide
- 2,3-Diaminopropane-1-thiol dihydrobromide
-
- MDL: MFCD01697609
- Inchi: 1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H
- InChI Key: QKAYOPSZSQIZDI-UHFFFAOYSA-N
- SMILES: [Br-].[Br-].SCC(C[NH3+])[NH3+]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 32
- Topological Polar Surface Area: 56.3
2,3-Diaminopropane-1-thiol dihydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB470907-250mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 250mg |
€1164.90 | 2025-02-12 | ||
abcr | AB470907-250 mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 250MG |
€1,164.90 | 2023-07-18 | ||
abcr | AB470907-100 mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 100MG |
€583.00 | 2023-07-18 | ||
abcr | AB470907-25 mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 25mg |
€194.70 | 2023-07-18 | ||
abcr | AB470907-100mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 100mg |
€583.00 | 2025-02-12 | ||
abcr | AB470907-25mg |
2,3-Diaminopropane-1-thiol dihydrobromide, min. 95%; . |
70548-07-1 | 25mg |
€194.70 | 2025-02-12 |
2,3-Diaminopropane-1-thiol dihydrobromide Related Literature
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 2,3-Diaminopropane-1-thiol dihydrobromide
Recent Advances in the Study of 2,3-Diaminopropane-1-thiol Dihydrobromide (CAS: 70548-07-1): A Comprehensive Research Brief
The compound 2,3-Diaminopropane-1-thiol dihydrobromide (CAS: 70548-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a versatile building block in the synthesis of complex molecules, particularly in the development of novel chelating agents and radiopharmaceuticals.
One of the most notable advancements in the study of 2,3-Diaminopropane-1-thiol dihydrobromide is its application in the design of metal-chelating ligands. Researchers have demonstrated its efficacy in binding to transition metals, such as copper and zinc, which are critical in various biological processes. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit high affinity for copper ions, making them promising candidates for the treatment of diseases associated with metal dysregulation, such as Wilson's disease and certain neurodegenerative disorders.
In addition to its chelating properties, 2,3-Diaminopropane-1-thiol dihydrobromide has shown potential as a precursor in the synthesis of radiopharmaceuticals. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging explored its use in the development of radiolabeled compounds for diagnostic imaging. The researchers reported that the compound's thiol group facilitates efficient radiolabeling with technetium-99m, a widely used radioisotope in medical imaging. This finding opens new avenues for the creation of targeted imaging agents for cancer and cardiovascular diseases.
Another area of interest is the compound's role in the development of novel antimicrobial agents. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated the antibacterial activity of 2,3-Diaminopropane-1-thiol dihydrobromide derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings suggest that the compound could serve as a scaffold for the design of next-generation antibiotics.
Despite these promising developments, challenges remain in the optimization of 2,3-Diaminopropane-1-thiol dihydrobromide for clinical applications. Issues such as solubility, stability, and bioavailability need to be addressed through further research. Recent efforts have focused on modifying the compound's structure to enhance its pharmacokinetic properties. For instance, a 2023 study in Chemical Communications reported the successful synthesis of water-soluble analogs with improved stability profiles, paving the way for preclinical testing.
In conclusion, 2,3-Diaminopropane-1-thiol dihydrobromide (CAS: 70548-07-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from metal chelation and radiopharmaceutical development to antimicrobial therapy. Ongoing research efforts are expected to further elucidate its potential and overcome existing limitations, ultimately contributing to its translation into clinical use. This brief underscores the importance of continued investment in the study of this compound to unlock its full therapeutic potential.
70548-07-1 (2,3-Diaminopropane-1-thiol dihydrobromide) Related Products
- 2060046-86-6(Cyclopentanemethanol, 1-[2-amino-1-[4-(1-methylethyl)phenyl]ethyl]-)
- 1094508-93-6(2-(2,4-dimethylphenyl)morpholine)
- 2027495-17-4(7-Bromo-1H-pyrano[3',4':4,5]imidazo[1,2-a]pyridin-4(3H)-one)
- 596807-96-4(2-chloro-N-[(oxolan-2-yl)methyl]propanamide)
- 2225146-56-3(ethyl 4-(azidomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate)
- 1896014-87-1(2-Methyl-6-(piperazin-1-yl)hexan-3-one)
- 2034524-74-6(3-chloro-4-{1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yloxy}pyridine)
- 2228681-46-5(tert-butyl N-1-oxo-2-(2,4,5-trifluorophenyl)propan-2-ylcarbamate)
- 111453-32-8(5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid)
- 2229125-35-1(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-4,4-difluorocyclohexan-1-amine)
